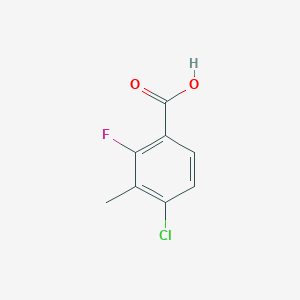
4-Chloro-2-fluoro-3-methylbenzoic acid
Vue d'ensemble
Description
4-Chloro-2-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring
Mécanisme D'action
Mode of Action
It’s known that benzoic acid derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, via the resonance-stabilized carbocation .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3029±370 °C, a density of 1403±006 g/cm3, and a pKa of 329±025 .
Result of Action
It’s known that the removal of a benzylic hydrogen results in a smaller energy gain .
Action Environment
It’s known that the rate of reaction of halogens can be influenced by differences in electronegativity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-3-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination and fluorination of toluene derivatives, followed by carboxylation. For instance, 4-chloro-2-fluoro-3-methyltoluene can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to yield the desired benzoic acid derivative.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and purity. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common in large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-fluoro-3-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more oxidized state, such as a carboxylate ion.
Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted benzoic acids.
Esterification Products: Methyl, ethyl, or other alkyl esters of this compound.
Applications De Recherche Scientifique
4-Chloro-2-fluoro-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparaison Avec Des Composés Similaires
- 4-Chloro-3-fluoro-2-methylbenzoic acid
- 4-Fluoro-2-methylbenzoic acid
- 4-Chloro-3-methylbenzoic acid
Comparison: 4-Chloro-2-fluoro-3-methylbenzoic acid is unique due to the simultaneous presence of chlorine and fluorine atoms, which can significantly affect its chemical properties and reactivity compared to its analogs. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications.
Propriétés
IUPAC Name |
4-chloro-2-fluoro-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXKHUZMLXVVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

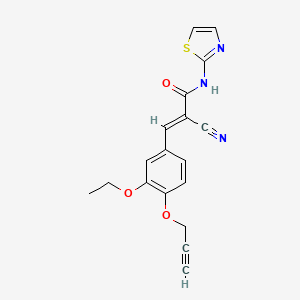

![Benzyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B2690305.png)
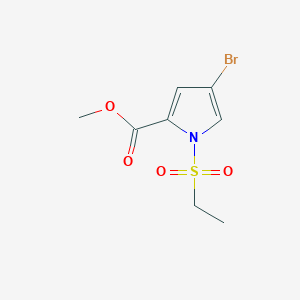
![5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2690307.png)
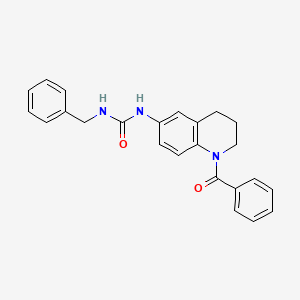
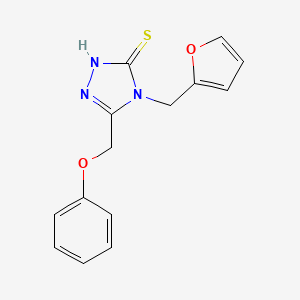
![2-methyl-5-[(4-methylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2690310.png)
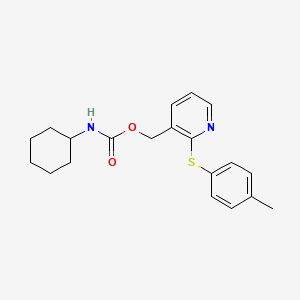

![1-[4-(4-Acetylpiperazine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2690317.png)
![(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690321.png)

